molecular formula C22H21N3O3 B5669997 6-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione

6-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione

Cat. No. B5669997
M. Wt: 375.4 g/mol
InChI Key: JXQVKWHFYFGKOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine diones, including compounds similar to "6-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione", involves strategies that typically employ condensation reactions from 6-aminouracils or through multicomponent reactions that allow the introduction of various substituents to the pyrimidine ring. For instance, studies have developed concise routes to heterocycle derivatives of pyrimidines, showcasing the versatility and efficiency of modern synthetic methodologies (Ashraf et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrimidine dione derivatives is often elucidated using a combination of spectral techniques, including NMR, UV-visible, FT-IR spectroscopy, and sometimes single-crystal X-ray diffraction analysis. These methods provide detailed insights into the arrangement of atoms within the molecule and the nature of its electronic structure, as demonstrated by comprehensive structural, spectral, and computational explorations (Ashraf et al., 2019).

properties

IUPAC Name

6-(3,3-diphenylpiperidine-1-carbonyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-19-14-18(23-21(28)24-19)20(27)25-13-7-12-22(15-25,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,14H,7,12-13,15H2,(H2,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQVKWHFYFGKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=O)NC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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